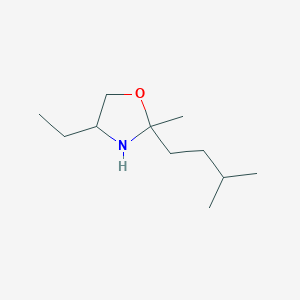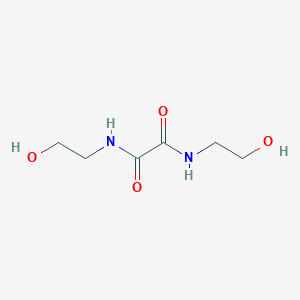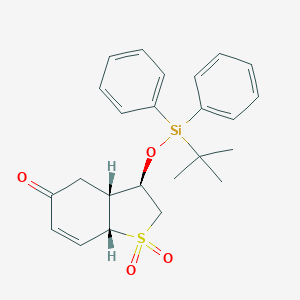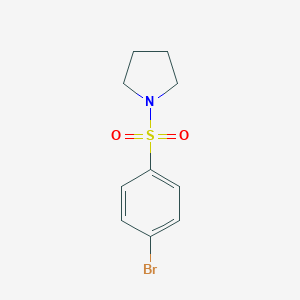
5-Methyl-2-iminothiolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-iminothiolane (MIT) is a chemical compound that has been widely used in scientific research for many years. It is a water-soluble, low molecular weight reagent that is commonly used for protein modification and cross-linking. MIT is a thiol-reactive compound that can react with free sulfhydryl groups in proteins, leading to the formation of stable thioether bonds. This feature has made it an indispensable tool in many biochemical and physiological studies.
Wirkmechanismus
5-Methyl-2-iminothiolane works by reacting with free sulfhydryl groups in proteins, forming stable thioether bonds. The reaction occurs rapidly under mild conditions, making it an ideal reagent for protein modification. 5-Methyl-2-iminothiolane is also highly specific for sulfhydryl groups, meaning that it does not react with other functional groups in proteins.
Biochemical and Physiological Effects
5-Methyl-2-iminothiolane has been shown to have minimal effects on protein structure and function, making it an ideal reagent for protein modification studies. However, it is important to note that 5-Methyl-2-iminothiolane can modify multiple sulfhydryl groups within a protein, which can affect protein activity and function. Therefore, careful control experiments should be conducted to ensure that the effects of 5-Methyl-2-iminothiolane modification are properly accounted for.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-Methyl-2-iminothiolane in lab experiments is its high specificity for sulfhydryl groups. This allows for precise modification of proteins without affecting other functional groups. Additionally, 5-Methyl-2-iminothiolane is relatively easy to use and can be incorporated into a wide range of experimental protocols.
However, there are also some limitations to using 5-Methyl-2-iminothiolane in lab experiments. For example, the modification of multiple sulfhydryl groups within a protein can make it difficult to interpret the results of experiments. Additionally, the use of 5-Methyl-2-iminothiolane can lead to the formation of non-specific cross-links, which can complicate data analysis.
Zukünftige Richtungen
There are many potential future directions for research involving 5-Methyl-2-iminothiolane. One area of interest is the development of new 5-Methyl-2-iminothiolane-based reagents with improved specificity and efficiency. Additionally, 5-Methyl-2-iminothiolane could be used in combination with other protein modification techniques, such as site-directed mutagenesis or chemical labeling, to gain a more complete understanding of protein structure and function. Finally, 5-Methyl-2-iminothiolane could be used to modify proteins in living cells, allowing for the study of protein function in real-time and in their native environment.
Conclusion
In conclusion, 5-Methyl-2-iminothiolane is a valuable tool for protein modification and cross-linking in scientific research. It has been used in a wide range of applications, from protein-protein interaction studies to protein purification. While there are some limitations to its use, 5-Methyl-2-iminothiolane remains an important reagent for many researchers. With continued research and development, 5-Methyl-2-iminothiolane-based reagents have the potential to advance our understanding of protein structure and function.
Synthesemethoden
5-Methyl-2-iminothiolane can be synthesized by reacting 5-methyl-1,3-thiazolidine-2-thione with hydrogen peroxide in the presence of sodium hydroxide. The reaction yields 5-Methyl-2-iminothiolane as a white crystalline solid with a melting point of 138-140°C. The synthesis process is relatively simple, and the reagents used are readily available.
Wissenschaftliche Forschungsanwendungen
5-Methyl-2-iminothiolane has found widespread use in scientific research due to its ability to modify and cross-link proteins. It has been used in a variety of applications, including protein-protein interaction studies, protein structure determination, and protein purification. 5-Methyl-2-iminothiolane can also be used to introduce fluorescent probes or other functional groups into proteins, allowing for the visualization and tracking of specific proteins in living cells.
Eigenschaften
CAS-Nummer |
131237-91-7 |
|---|---|
Produktname |
5-Methyl-2-iminothiolane |
Molekularformel |
C5H10ClNS |
Molekulargewicht |
151.66 g/mol |
IUPAC-Name |
5-methylthiolan-2-imine;hydrochloride |
InChI |
InChI=1S/C5H9NS.ClH/c1-4-2-3-5(6)7-4;/h4,6H,2-3H2,1H3;1H |
InChI-Schlüssel |
SDSOAIVTMWWMAR-UHFFFAOYSA-N |
SMILES |
CC1CCC(=N)S1.Cl |
Kanonische SMILES |
CC1CCC(=N)S1.Cl |
Synonyme |
5-methyl-2-iminothiolane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester](/img/structure/B156725.png)
